An In-depth Technical Guide to the Chemical Structure and Properties of Phthalic Acid
An In-depth Technical Guide to the Chemical Structure and Properties of Phthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key reactions of phthalic acid (Benzene-1,2-dicarboxylic acid). The information is presented to support research and development activities, with a focus on quantitative data and detailed experimental methodologies.
Chemical Structure and Identification
Phthalic acid is an aromatic dicarboxylic acid. Its structure consists of a benzene (B151609) ring with two carboxyl groups (-COOH) attached to adjacent carbon atoms (ortho positions).[1][2] This specific substitution pattern is responsible for its characteristic properties, including its ability to readily form a cyclic anhydride (B1165640) upon heating. Phthalic acid is one of three isomers of benzenedicarboxylic acid, the other two being isophthalic acid (meta-isomer) and terephthalic acid (para-isomer).[1][3]
IUPAC Name: Benzene-1,2-dicarboxylic acid[1][4] Other Names: o-Phthalic acid, 1,2-Benzenedioic acid[1][5] CAS Number: 88-99-3[1] Molecular Formula: C₈H₆O₄[1] Molecular Weight: 166.132 g/mol [1][6]
Physicochemical Properties
Phthalic acid is a white, crystalline solid under standard conditions.[7] Its properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline solid/powder | [1][7] |
| Molar Mass | 166.132 g/mol | [1] |
| Density | 1.593 g/cm³ (at 20 °C) | [1] |
| Melting Point | 207-211 °C (decomposes) | [1][6] |
| Boiling Point | Decomposes | [7] |
| Acidity (pKa) | pKa₁ = 2.89, pKa₂ = 5.51 | [1] |
| Flash Point | 168 °C (334 °F) | [7] |
| Vapor Pressure | 7.8 hPa (at 191 °C) |
Table 2: Solubility Data
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 0.6 g / 100 mL | 20 | [1] |
| Water | 18 g / 100 mL | 100 | [4] |
| Ethanol | Soluble | - | |
| Methanol | Soluble | - | |
| Acetone | Soluble | - | |
| Benzene | Soluble | - | |
| Chloroform | Soluble | - |
Table 3: Spectroscopic Data
| Technique | Key Data Points | Reference(s) |
| UV-Vis (in acidic mobile phase) | λmax: 200 nm, 226 nm, 276 nm | |
| FTIR (cm⁻¹) | Key bands correspond to C=O stretching (carboxylic acid), O-H stretching, C-O stretching, and aromatic C-H and C=C bending. | |
| ¹H NMR (in deuterated acetone) | Spectra show a complex AA'BB' system for the aromatic protons. |
Key Chemical Reactions
-
Dehydration to Phthalic Anhydride: When heated above its melting point (~200 °C), phthalic acid readily loses a molecule of water to form phthalic anhydride, a stable five-membered ring. This is a key industrial reaction, though the anhydride is more commonly produced directly from other precursors.
-
Acid-Base Reactions: As a dibasic acid, phthalic acid can donate two protons.[1] It reacts with bases to form phthalate (B1215562) salts. The monopotassium salt, potassium hydrogen phthalate, is a primary standard in analytical chemistry.[1]
-
Esterification: Phthalic acid reacts with alcohols, typically under acidic catalysis, to form phthalate esters. However, these esters are more commonly and efficiently prepared from the more reactive phthalic anhydride.[1]
-
Reduction: Reduction of phthalic acid with a sodium amalgam in the presence of water yields a 1,3-cyclohexadiene (B119728) derivative.[1]
Production and Synthesis
Industrially, phthalic acid is produced via the hydrolysis of phthalic anhydride. The anhydride itself is a large-scale commodity chemical manufactured through the catalytic gas-phase oxidation of o-xylene (B151617) or naphthalene (B1677914) over a vanadium pentoxide (V₂O₅) catalyst.[1]
Experimental Protocols
The following sections provide detailed methodologies for the laboratory-scale synthesis, purification, and characterization of phthalic acid.
Synthesis of Phthalic Acid by Hydrolysis of Phthalic Anhydride
This protocol describes the conversion of phthalic anhydride to phthalic acid.
Materials:
-
Phthalic anhydride (5.0 g)
-
Deionized water
-
125 mL Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Boiling chips
Procedure:
-
Place 5.0 g of phthalic anhydride and 50 mL of deionized water into a 125 mL Erlenmeyer flask.
-
Add a few boiling chips to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle.
-
Continue heating under reflux for 15-20 minutes. Phthalic anhydride will initially melt and then slowly dissolve as it reacts with the water to form the more soluble phthalic acid.
-
After the reflux period, remove the heat source and allow the solution to cool slightly.
-
Proceed directly to the recrystallization protocol for purification of the crude product.
Purification by Recrystallization
This protocol is used to purify the crude phthalic acid synthesized above. Phthalic acid's high solubility in hot water and low solubility in cold water make water an excellent solvent for recrystallization.[4]
Materials:
-
Crude phthalic acid solution (from synthesis)
-
Deionized water (hot and ice-cold)
-
Erlenmeyer flasks (50 mL or 125 mL)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
If the crude phthalic acid solution from the synthesis step contains any solid impurities, perform a hot gravity filtration. If the solution is clear, proceed to step 2.
-
Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize the yield of precipitated crystals.[1][4]
-
Set up a vacuum filtration apparatus with a Buchner funnel and a properly sized filter paper.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.
-
Turn on the vacuum and collect the crystals by pouring the cold slurry into the Buchner funnel.
-
Wash the collected crystals with two small portions of ice-cold deionized water to remove any soluble impurities.
-
Allow the crystals to dry on the filter with the vacuum running for several minutes.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely.
-
Once dry, determine the mass of the isolated crystals to calculate the percent yield and measure the melting point for characterization.
Characterization Protocols
Melting Point Determination:
-
Place a small amount of the dry, purified phthalic acid into a capillary tube.
-
Use a standard melting point apparatus to determine the temperature range over which the solid melts.
-
Pure phthalic acid should melt with decomposition around 207-211 °C.[1][6] A broad melting range may indicate the presence of impurities.
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified phthalic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated acetone, DMSO-d6) in a small vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the tube should be approximately 4 cm.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. youtube.com [youtube.com]
- 7. osha.gov [osha.gov]
